molecular formula C8H13BrO3 B8687115 Ethyl 2-bromo-3-oxohexanoate

Ethyl 2-bromo-3-oxohexanoate

Cat. No.: B8687115
M. Wt: 237.09 g/mol
InChI Key: DSDZNRWURCCYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alpha-Halogenated Beta-Keto Esters as Synthons

Alpha-halogenated beta-keto esters are a class of organic molecules characterized by a ketone and an ester group separated by a carbon atom which is also bonded to a halogen. This structural motif makes them powerful synthons—a term in organic synthesis for a structural unit within a molecule that can be formed or assembled by a known synthetic operation. The reactivity of these compounds is dictated by the interplay of their functional groups. The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-halogen bond, making the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov

These molecules serve as versatile building blocks because they possess multiple reactive sites. nih.gov They can undergo a variety of transformations, including nucleophilic substitutions at the halogenated carbon, reactions at the carbonyl group, and modifications involving the ester functionality. This multifunctionality allows for the construction of complex molecular architectures from relatively simple starting materials. For instance, in the presence of a base, the enolate of a beta-keto ester can react with alpha-halo ketones to form 1,4-dicarbonyl compounds, which can then be cyclized to produce heterocyclic structures like furans. uwindsor.ca The development of catalytic asymmetric reactions, such as the enantioselective chlorination of β-keto esters, has further expanded their utility, enabling the creation of chiral molecules with high precision. acs.org

Significance of Ethyl 2-bromo-3-oxohexanoate as a Versatile Synthetic Intermediate

This compound, with its bromine atom at the alpha position, is a prime example of a versatile synthetic intermediate. evitachem.com Its structure allows it to be a key precursor in the synthesis of a wide range of more complex organic molecules, including those with applications in pharmaceuticals and agrochemicals. smolecule.com The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions where it can be replaced by various nucleophiles to introduce new functional groups. evitachem.comsmolecule.com

The compound's reactivity is central to its role in chemical synthesis. It can participate in condensation reactions with enolates to build larger carbon skeletons, both cyclic and acyclic. smolecule.com Research has shown its utility in the synthesis of coumarin (B35378) derivatives. For example, condensations between ethyl 4-bromo-3-oxohexanoate and acyl phloroglucinols can yield 4-(1-haloalkyl)-5,7-dihydroxy-6(or 8)-acylcoumarins, which are important heterocyclic scaffolds. rsc.org This highlights its role as a building block for creating biologically relevant ring systems.

Below is a table detailing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₈H₁₃BrO₃ nih.gov
Molecular Weight 237.09 g/mol nih.gov
CAS Number 81569-68-8 nih.gov
Canonical SMILES CCCC(=O)C(C(=O)OCC)Br nih.gov
InChI Key DSDZNRWURCCYQJ-UHFFFAOYSA-N nih.gov

Note: Data sourced from PubChem. The data is interactive and can be sorted.

Overview of Current Research Landscape and Future Directions

The current research involving alpha-halogenated beta-keto esters like this compound is focused on developing novel synthetic methodologies and expanding their applications. A significant area of investigation is asymmetric catalysis, which aims to control the stereochemistry of reactions. nih.govnih.gov For instance, dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters have been achieved using chiral catalysts, yielding β-halo-α-hydroxy esters with two adjacent chiral centers in high enantiomeric excess. rsc.org This is crucial for the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer may have the desired biological activity.

Future research is likely to continue exploring the development of more efficient and selective catalysts for transformations of these substrates. This includes the use of organocatalysts and metal complexes to perform reactions under milder conditions with greater control. nih.govrsc.org There is also potential for these compounds to be used in material science, for example, in the development of new polymers or coatings where their specific chemical properties can be exploited. smolecule.com Furthermore, their role as precursors to α-thiocarbonyl compounds, which are present in numerous drugs and agrochemicals, continues to be an active area of research, with new methods being developed to form C–S bonds using these versatile synthons. beilstein-journals.org The ongoing exploration of dynamic kinetic resolution and other advanced synthetic techniques will undoubtedly uncover new possibilities for this compound and related compounds in organic synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 2-bromo-3-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3

InChI Key

DSDZNRWURCCYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Bromo 3 Oxohexanoate

Historical and Classical Approaches to Alpha-Bromo-Beta-Keto Ester Synthesis

The synthesis of α-bromo-β-keto esters is rooted in the fundamental principles of organic chemistry, with early methods often relying on the direct reaction of elemental bromine with the corresponding β-keto ester. These classical approaches, while foundational, frequently faced challenges related to selectivity and the formation of byproducts, such as di-brominated compounds. The reactivity of the enol form of the β-keto ester is central to these reactions. In acidic or neutral conditions, the enol tautomer reacts with bromine to yield the α-bromo derivative.

Historically, the preparation of β-keto esters themselves, the precursors to their α-bromo derivatives, was a significant area of study. One classical method involves the condensation of nitriles with α-bromoesters, a reaction that has been documented since the mid-20th century. acs.org These foundational techniques paved the way for more controlled and efficient synthetic routes developed in later years.

Established Synthetic Routes to Ethyl 2-bromo-3-oxohexanoate

Established methods for synthesizing this compound primarily fall into two categories: the direct halogenation of the parent β-keto ester and condensation reactions utilizing halogenated starting materials.

Direct Halogenation of Ethyl 3-oxohexanoate (B1246410) Analogues

The most straightforward and commonly employed method for the synthesis of this compound is the direct bromination of its precursor, Ethyl 3-oxohexanoate. This reaction leverages the acidic nature of the α-proton situated between the two carbonyl groups. The process typically involves the reaction of Ethyl 3-oxohexanoate with a suitable brominating agent.

Common brominating agents used for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is often carried out in an inert solvent, such as carbon tetrachloride or dichloromethane, and may be initiated by light or a radical initiator when using NBS. Using elemental bromine often requires careful control of stoichiometry to avoid the formation of the di-brominated product.

Table 1: Comparison of Brominating Agents for Ethyl 3-oxohexanoate

Brominating Agent Typical Conditions Advantages Disadvantages
N-Bromosuccinimide (NBS) CCl₄, light or radical initiator Milder conditions, easier handling Can be less reactive, requires initiation
**Elemental Bromine (Br₂) ** CH₂Cl₂ or CH₃COOH, often at 0°C to rt High reactivity, cost-effective Corrosive, toxic, risk of over-bromination

| Bromodimethylsulfonium bromide (BDMS) | CH₂Cl₂, 0-5 °C or rt | High regioselectivity, mild, no catalyst needed organic-chemistry.org | Reagent must be prepared organic-chemistry.org |

Research has demonstrated the effectiveness of reagents like bromodimethylsulfonium bromide (BDMS) for the α-monobromination of β-keto esters, offering high yields and excellent regioselectivity under mild conditions without the need for a catalyst. organic-chemistry.org

Condensation Reactions Involving Halogenated Precursors

An alternative to direct halogenation involves building the carbon skeleton from smaller, pre-halogenated molecules. These condensation reactions offer a different strategic approach to the target molecule. A notable example is the reaction between a metal enolate of an ester and a halogenated electrophile, or conversely, the reaction of a halogenated nucleophile with an acylating agent.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more refined methods that offer greater control over the reaction's outcome, particularly concerning selectivity and stereochemistry.

Chemo- and Regioselective Preparations

The primary challenge in the synthesis of this compound via direct bromination is achieving high regioselectivity, specifically mono-bromination at the α-position without competing reactions. Advanced strategies employ specialized reagents and catalysts to ensure this selectivity.

The use of bromodimethylsulfonium bromide (BDMS) is a prime example of a chemo- and regioselective method. organic-chemistry.org This reagent selectively delivers a single bromine atom to the α-position of β-keto esters and 1,3-diketones. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature or below, and typically results in high yields of the desired mono-brominated product without the formation of di-brominated byproducts. organic-chemistry.org This method's simplicity and efficiency make it a valuable tool in modern organic synthesis. organic-chemistry.org

Other modern methods include the use of Dess-Martin periodinane in conjunction with a bromide source like tetraethylammonium (B1195904) bromide, which has been shown to be effective for the α-bromination of 1,3-dicarbonyl compounds. acs.org

Asymmetric Synthesis and Enantioselective Access

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

Accessing enantiomerically enriched α-bromo-β-keto esters is a significant synthetic challenge. Modern approaches often rely on chiral catalysts. For example, chiral N,N'-dioxide/metal complexes have been successfully used to catalyze the enantioselective bromoazidation of α,β-unsaturated ketones, a related transformation that highlights the potential for catalytic asymmetric halogenation. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral amines or thiourea-based catalysts can be employed to promote the enantioselective α-halogenation of carbonyl compounds. These catalysts work by forming a chiral enamine or by activating the halogenating agent through hydrogen bonding, thereby creating a chiral environment that directs the approach of the electrophilic bromine to one face of the enolate. While specific examples for this compound are not extensively documented in introductory literature, the principles of asymmetric organocatalytic α-halogenation of β-dicarbonyl compounds are well-established and represent a frontier in the synthesis of such molecules.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ethyl 3-oxohexanoate
Bromine
N-Bromosuccinimide (NBS)
Carbon tetrachloride
Dichloromethane
Acetic acid
Bromodimethylsulfonium bromide (BDMS)
Dess-Martin periodinane

Catalytic and Organocatalytic Methodologies

The introduction of a bromine atom at the α-position of β-keto esters like Ethyl 3-oxohexanoate is a well-established transformation. acs.org Catalytic methods are often preferred to overcome the challenges associated with traditional bromination, such as the use of stoichiometric and hazardous brominating agents.

Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of carbonyl compounds, including β-keto esters. rsc.org Chiral organocatalysts can facilitate the enantioselective synthesis of α-bromo-β-keto esters, which are valuable precursors for chiral molecules. While specific studies focusing exclusively on this compound are limited, the general principles of organocatalytic α-bromination are applicable. These reactions often proceed via the formation of an enolate or enamine intermediate, which then reacts with an electrophilic bromine source.

One notable regioselective method for the α-bromination of β-keto esters that does not require an added catalyst involves the use of bromodimethylsulfonium bromide (BDMS). organic-chemistry.orgnih.gov This approach offers high yields for the monobromination of a variety of β-keto esters at temperatures ranging from 0-5 °C to room temperature. nih.gov The key advantages of this method are the avoidance of hazardous molecular bromine and the absence of a need for a separate catalyst. organic-chemistry.orgnih.gov

ReagentConditionsProductYieldReference
Bromodimethylsulfonium bromide (BDMS)0-5 °C to room temperatureα-monobrominated β-keto esterExcellent nih.gov

Catalytic (non-organocatalytic) approaches often employ Lewis acids or other metal-based catalysts to activate the substrate or the brominating agent. While direct catalytic bromination of Ethyl 3-oxohexanoate is not extensively detailed in readily available literature, related transformations provide insights. For instance, the palladium-catalyzed β-arylation of α-keto esters demonstrates the utility of metal catalysts in functionalizing similar substrates. nih.gov

Process Optimization and Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production necessitates a thorough investigation of process parameters to ensure safety, efficiency, and cost-effectiveness. The principles of process intensification, such as the use of flow chemistry, are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and intermediates. pharmasalmanac.comblazingprojects.com

Process Optimization for the synthesis of this compound would involve a systematic study of various reaction parameters, including:

Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.

Temperature: Optimizing the reaction temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.

Catalyst Loading: In catalytic processes, minimizing the amount of catalyst used without compromising efficiency is a key consideration.

Work-up and Purification: Developing an efficient and scalable purification method is essential for obtaining the final product with the desired purity.

Scalable Synthesis of α-bromo esters and related compounds often benefits from the adoption of continuous flow chemistry. nih.govbeilstein-journals.orgchim.it Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like bromine, and the potential for higher yields and selectivity. pharmasalmanac.com The optimization of a continuous flow process for the α-bromination of acetophenone (B1666503) has demonstrated the potential for achieving high space-time yields, which is a critical factor for industrial-scale production. researchgate.net While a specific flow synthesis for this compound is not detailed, the principles are directly applicable.

The development of a scalable synthesis would also consider the use of less hazardous and more environmentally friendly reagents. The use of N-bromosuccinimide (NBS) as a brominating agent, often with a catalyst, is a common strategy in industrial settings to avoid the direct handling of liquid bromine. google.com

ParameterOptimization GoalPotential Impact
Reaction TimeMinimizeIncreased throughput
Molar Ratio of ReactantsOptimize for complete conversion of the limiting reagentHigher yield and purity
Purification MethodDevelop a non-chromatographic method (e.g., crystallization, distillation)Reduced cost and solvent waste

Reactivity and Mechanistic Studies of Ethyl 2 Bromo 3 Oxohexanoate

Transformations Involving the Alpha-Bromine Moiety

The primary site of reactivity in ethyl 2-bromo-3-oxohexanoate is the α-bromine moiety. The electron-withdrawing effects of the ketone at the C3 position and the ethyl ester group at the C1 position significantly polarize the C2-Br bond, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This electronic arrangement facilitates nucleophilic substitution, elimination, and reductive cleavage of the carbon-bromine bond.

Nucleophilic substitution is a cornerstone of the reactivity of α-halo ketones and esters. up.ac.za The electrophilic α-carbon readily undergoes reaction with a wide array of nucleophiles, leading to the displacement of the bromide ion. These reactions are synthetically valuable for constructing more complex molecular architectures.

This compound and related α-bromo β-keto esters are important precursors for the synthesis of various heterocyclic compounds through reactions with heteroatom nucleophiles. A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction between an α-halocarbonyl compound and a thioamide. nih.gov This reaction provides a direct route to substituted thiazole rings, which are significant structural motifs in medicinal chemistry. nih.gov The reaction mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

The general scheme for this reaction involves the condensation of the α-bromo β-keto ester with a thioamide or thiourea (B124793). organic-chemistry.orgorganic-chemistry.org For instance, reacting an α-bromo β-keto ester with thiourea derivatives in the presence of a base like DABCO in an aqueous medium can produce 2-aminothiazoles in high yields. organic-chemistry.orgresearchgate.net

Nucleophile (Thioamide)Product ClassReaction Name
Thioacetamide2-Methylthiazole derivativeHantzsch Thiazole Synthesis
Thiourea2-Aminothiazole derivativeHantzsch Thiazole Synthesis
N-Substituted Thioamides2,N-Disubstituted thiazoleHantzsch Thiazole Synthesis
β-Ketothioamides2-Acylmethylidene-1,3-thiazolin-4-onesHeterocyclic Synthesis

While simple substitution with oxygen-based nucleophiles like alkoxides is possible, these reactions can be complicated by competing pathways, notably the Favorskii rearrangement, especially under basic conditions. nrochemistry.comwikipedia.org This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate, leading to a rearranged carboxylic acid ester rather than a simple substitution product. adichemistry.com

A key transformation for α-bromo esters is the formation of new carbon-carbon bonds. The Reformatsky reaction is a classic and powerful method for achieving this. testbook.com This reaction involves the treatment of an α-halo ester with metallic zinc to form an organozinc intermediate, known as a Reformatsky enolate. byjus.comnrochemistry.com This organozinc reagent is relatively stable and less reactive than corresponding Grignard or lithium reagents, which allows it to react selectively with the carbonyl group of aldehydes or ketones without attacking the ester functionality. pearson.comwikipedia.org

The mechanism begins with the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester. nrochemistry.com The resulting zinc enolate then adds to a carbonyl electrophile in a subsequent step. An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. testbook.com

ElectrophileReagentProduct TypeReaction Name
Aldehyde (R-CHO)1. Zn, THF/Benzene 2. H₃O⁺β-Hydroxy esterReformatsky Reaction
Ketone (R₂C=O)1. Zn, THF/Benzene 2. H₃O⁺β-Hydroxy esterReformatsky Reaction
Nitrile (R-CN)1. Zn, THF/Benzene 2. H₃O⁺β-Keto esterBlaise Reaction

Under the influence of a base, α-halo ketones can undergo an elimination reaction to form α,β-unsaturated carbonyl compounds. libretexts.org This dehydrobromination reaction is a valuable method for introducing carbon-carbon double bonds into a molecule in conjugation with a carbonyl group. youtube.com For this reaction to be favored over nucleophilic substitution, a non-nucleophilic, sterically hindered base such as pyridine (B92270) is often used with heating. libretexts.org The reaction typically proceeds via an E2 (bimolecular elimination) mechanism. fiveable.me

The stereo- and regiochemical outcomes of elimination reactions are dictated by the reaction mechanism and substrate structure.

Regioselectivity : In cases where there are multiple non-equivalent β-hydrogens that can be eliminated, the reaction's regioselectivity is determined by factors such as the nature of the base. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product, a result often seen with small, strong bases. youtube.com Conversely, the use of a sterically bulky base can lead to the preferential formation of the less substituted alkene, known as the Hofmann product. youtube.com

Stereoselectivity : The E2 mechanism has a strong stereochemical requirement for an anti-periplanar arrangement between the proton being abstracted and the leaving group (bromine). fiveable.meyoutube.com This means the dihedral angle between the C-H and C-Br bonds must be approximately 180 degrees for the elimination to occur efficiently. This requirement can dictate which diastereomeric product is formed. For example, the elimination from one diastereomer of the starting material will lead specifically to the E-alkene, while the other diastereomer will yield the Z-alkene. khanacademy.org

The bromine atom in this compound can be removed and replaced with a hydrogen atom through reductive dehalogenation. This process transforms the α-bromo β-keto ester into its parent β-keto ester, ethyl 3-oxohexanoate (B1246410). This reaction is useful when the bromine has served its purpose as an activating group or as a handle for other transformations and needs to be removed.

A variety of reducing agents can accomplish this transformation. The reaction of α-haloketones with certain reagents generates enolate intermediates, which can then be protonated to give the final ketone product. wikipedia.org

Reagent(s)ConditionsGeneral Outcome
Hydroiodic Acid (aq. 57% HI)Solvent-freeHigh yield (>99%) conversion to the ketone. tandfonline.com
Iron Pentacarbonyl (Fe(CO)₅)Methanol, refluxEfficient debromination of α-bromo ketones. acs.org
Sodium O,O-diethyl phosphorotelluroateEthanol (B145695), refluxDehalogenation of α-chloro and α-bromo ketones. acs.org
Hantzsch Ester / Potassium IodideAcetoneCatalytic, mild reduction of α-halo ketones. researchgate.net
Hydrogen (H₂) / Palladium on Carbon (Pd/C)Various solventsStandard hydrogenolysis conditions for C-Br bond cleavage. nih.gov

Hydrogenolysis is another standard method, typically involving catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). This method is widely used for the cleavage of carbon-halogen bonds under relatively mild conditions. nih.gov

Elimination Reactions Leading to Unsaturated Systems

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a primary site for a variety of chemical transformations, including reductions, nucleophilic additions, and enolization.

Chemo- and Stereoselective Reduction to Hydroxyl-Containing Products

The reduction of the ketone functionality in α-bromo-β-keto esters like this compound to the corresponding α-bromo-β-hydroxy ester is a synthetically valuable transformation. Achieving high levels of chemo- and stereoselectivity is crucial, often employing biocatalytic methods. While specific studies on this compound are not extensively documented, research on analogous compounds provides significant insights.

Enzymes such as ketoreductases (KREDs) from various microorganisms are known to catalyze the asymmetric reduction of β-keto esters with high enantioselectivity. For instance, ketoreductases can selectively reduce the ketone to either the (R)- or (S)-alcohol, depending on the specific enzyme used. This selectivity is highly sought after in the synthesis of chiral building blocks.

Table 1: Hypothetical Stereoselective Reduction of this compound

Catalyst/Reagent Product Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee) Yield (%)
Ketoreductase A >99:1 >99% (syn) 95
Ketoreductase B 1:>99 >99% (anti) 92

Note: Data is illustrative and based on typical results for analogous α-bromo-β-keto esters.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl in this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions, fundamental in carbon-carbon bond formation, can proceed with varying degrees of stereocontrol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums) and ylides (e.g., Wittig reagents).

The addition of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol. The stereochemical outcome of such additions to α-chiral ketones is often governed by Felkin-Anh or Cram's rule models, which predict the favored diastereomer based on the steric and electronic properties of the substituents on the adjacent stereocenter.

Enolization and Reactivity of the Enol Form

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The presence of the electron-withdrawing bromine atom at the α-position can influence the stability and reactivity of the enol form. The enol tautomer is a key intermediate in reactions such as acid-catalyzed α-halogenation and racemization. The double bond of the enol is nucleophilic and can react with various electrophiles.

Reactivity of the Ester Functionality

The ethyl ester group of the molecule also participates in characteristic reactions, primarily hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the ethanol as it is formed.

Cascade and Multicomponent Reactions Featuring this compound

The presence of multiple reactive sites—the α-bromo group, the ketone, and the ester—makes this compound a valuable substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation.

For example, in the Hantzsch pyridine synthesis, a β-keto ester can react with an aldehyde and ammonia (B1221849). A modified version using this compound could potentially lead to highly substituted dihydropyridine (B1217469) derivatives. Similarly, its reaction with binucleophiles, such as thiourea or guanidine, can be envisioned to form various heterocyclic systems like thiazoles or pyrimidines, respectively. The α-bromo substituent provides a leaving group for intramolecular cyclization steps, facilitating the formation of these ring systems.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
α-bromo-β-hydroxy ester
Methylmagnesium bromide
Ethanol
Carboxylic acid
Carboxylate
Thiourea
Guanidine
Thiazoles

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the carbonyl and ester groups increases the electrophilicity of the α-carbon, making it a prime target for nucleophiles. Simultaneously, the protons on the carbon adjacent to the carbonyl group (the α'-carbon) are acidic and can be removed by a base, leading to enolate formation and subsequent rearrangement pathways.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. Such studies would calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a given reaction pathway.

Favorskii Rearrangement:

One of the most characteristic reactions of α-halo ketones with enolizable protons is the Favorskii rearrangement. In the presence of a base (e.g., an alkoxide), this compound is expected to undergo this rearrangement.

The generally accepted mechanism proceeds through the following key steps:

Enolate Formation: A base abstracts an acidic α'-proton (from the carbon of the propyl group) to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a bicyclic cyclopropanone intermediate. This is often the rate-determining step.

Nucleophilic Attack: The nucleophile (e.g., alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

Protonation: Subsequent protonation yields the final rearranged ester product.

A hypothetical transition state for the intramolecular cyclization step would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-bromine bond. Computational modeling would provide detailed geometric parameters of this transition state, such as bond lengths and angles.

Nucleophilic Substitution (SN2):

Direct nucleophilic substitution at the α-carbon is another plausible reaction pathway. In an SN2 mechanism, a nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step.

The transition state for this reaction would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) in apical positions. Steric hindrance around the α-carbon can influence the rate of this reaction. Computational analysis would be crucial in determining the activation barrier for this pathway and comparing it to competing reactions like the Favorskii rearrangement.

Elimination (E2):

If a sterically hindered, non-nucleophilic base is used, an E2 elimination reaction can occur. The base would abstract a proton from the α'-carbon, leading to the formation of an α,β-unsaturated keto-ester. This reaction proceeds through a concerted transition state where the C-H bond is breaking, the C=C double bond is forming, and the C-Br bond is breaking simultaneously. For this to occur efficiently, a specific anti-periplanar geometry between the abstracted proton and the leaving group is typically required.

Hypothetical Computational Data

Without specific literature data, we can present a hypothetical data table that would be the target of computational studies on the reactivity of this compound with a nucleophile/base like sodium methoxide. Such a table would compare the calculated activation energies for the competing reaction pathways.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways of this compound with Sodium Methoxide in Methanol.
Reaction PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol)Predicted Major Product
Favorskii RearrangementIntramolecular SN2 (Cyclopropanone formation)18.5Rearranged Ester
SN2 SubstitutionNucleophilic attack on α-carbon22.1Ethyl 2-methoxy-3-oxohexanoate
E2 EliminationConcerted elimination25.3Ethyl 2-hexen-3-onoate

In this hypothetical scenario, the lower activation energy for the Favorskii rearrangement suggests it would be the predominant reaction pathway under these conditions.

Further detailed research, including kinetic isotope effect studies and advanced computational modeling, would be necessary to fully elucidate the intricate details of the reaction mechanisms and transition states for this compound.

Strategic Applications of Ethyl 2 Bromo 3 Oxohexanoate in Complex Organic Synthesis

Application in Retrosynthetic Analysis of Polyfunctional Molecules

In the realm of retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, ethyl 2-bromo-3-oxohexanoate serves as a key synthon for introducing a 1,3-dicarbonyl moiety with latent reactivity. The presence of the α-bromo group allows for disconnections involving nucleophilic substitution, effectively simplifying complex polyfunctional molecules into more manageable precursors.

The strategic placement of the ketone and ester functionalities allows for a variety of retrosynthetic disconnections. For instance, a target molecule containing a substituted β-keto ester framework can be retrosynthetically cleaved at the Cα-Cβ bond, leading back to this compound and a suitable nucleophile. This approach is particularly useful in the design of syntheses for molecules bearing intricate stereochemical relationships and multiple functional groups.

Table 1: Retrosynthetic Analysis of a Polyfunctional Target Molecule

Target MoietyDisconnection StrategyPrecursors
Substituted β-keto esterCα-Cβ bond cleavageThis compound + Nucleophile (e.g., enolate, organometallic reagent)
γ-Hydroxy-α,β-unsaturated esterAldol-type disconnectionThis compound + Aldehyde/Ketone

Role in the Construction of Carbocyclic Frameworks

The reactivity of this compound extends to the formation of carbocyclic rings, a fundamental transformation in organic synthesis. One notable application involves its use in alkylation reactions with enamines or enolates derived from cyclic ketones. This reaction sequence, often followed by an intramolecular condensation, provides a powerful method for the construction of fused or spirocyclic carbocyclic systems.

For example, the reaction of an enamine of cyclohexanone (B45756) with this compound, followed by acid-catalyzed hydrolysis and intramolecular aldol (B89426) condensation, can lead to the formation of a bicyclic α,β-unsaturated ketone. This strategy has been employed in the synthesis of various terpenoid and steroid skeletons.

Another approach to carbocycle construction involves the Favorskii rearrangement of α-halo ketones. While direct application to acyclic α-bromo-β-keto esters like this compound might lead to rearranged acid derivatives, its cyclic analogues can undergo ring contraction, providing access to smaller carbocyclic systems with appended functionality.

Building Block for Diverse Heterocyclic Systems

The electrophilic nature of the α-carbon and the presence of two carbonyl groups make this compound an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. Its reaction with dinucleophiles is a common strategy for the construction of five- and six-membered rings containing one or more heteroatoms.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrones)

Substituted furans can be synthesized from this compound through various strategies. One common method involves the reaction with a 1,3-dicarbonyl compound in the presence of a base. The initial alkylation at the active methylene (B1212753) of the dicarbonyl compound, followed by intramolecular cyclization and dehydration, yields highly substituted furan (B31954) derivatives.

The synthesis of pyrones, six-membered oxygen-containing heterocycles, can also be achieved using this compound as a starting material. Condensation reactions with suitable three-carbon synthons, often involving Michael addition followed by cyclization, can provide access to dihydropyrone derivatives, which can be subsequently oxidized to the corresponding pyrones.

Preparation of Nitrogen-Containing Heterocycles

This compound is a key building block in the synthesis of various nitrogen-containing heterocycles. A classic example is its potential use in the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that typically involves a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The α-bromo substituent can be envisioned to introduce further functionality into the resulting dihydropyridine (B1217469) or pyridine ring.

Furthermore, the reaction of this compound with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. The initial condensation to form a hydrazone is followed by intramolecular cyclization to afford the pyrazole (B372694) ring system. This reaction is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles by varying the hydrazine starting material.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

HeterocycleReaction TypeReactants
Pyridine derivativesHantzsch Synthesis (modified)Aldehyde, Ammonia/Ammonium Acetate
Pyrazole derivativesKnorr-type condensationHydrazine or substituted hydrazines

Access to Spiro and Fused Heterocyclic Architectures

The construction of complex spiro and fused heterocyclic systems can be achieved by leveraging the multiple reactive sites of this compound. Reactions with bifunctional nucleophiles can lead to the formation of two rings in a single synthetic operation. For instance, reaction with a compound containing both an amine and a thiol group can lead to the formation of a fused thiazine (B8601807) derivative.

Spirocyclic heterocycles can be accessed through sequential reactions. For example, initial alkylation of a cyclic ketone enolate with this compound, followed by reaction of the newly introduced keto-ester moiety with a dinucleophile, can generate a spirocyclic system where the two rings share a common carbon atom.

Contributions to Natural Product Total Synthesis and Analogue Development

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as a versatile building block for constructing key structural motifs found in natural products is evident. The ability to generate highly functionalized carbocycles and heterocycles makes it a valuable precursor for the synthesis of fragments of larger, more complex molecules.

The development of analogues of natural products for structure-activity relationship (SAR) studies often relies on the availability of versatile starting materials that allow for the systematic modification of the parent structure. The reactivity of this compound provides a platform for introducing a variety of substituents and for constructing different heterocyclic and carbocyclic cores, making it a potentially valuable tool in medicinal chemistry and drug discovery for the generation of novel bioactive compounds.

Utility in the Preparation of Advanced Pharmaceutical Intermediates

The reactivity of α-bromo-β-keto esters, such as this compound, suggests their potential as versatile building blocks in the synthesis of complex heterocyclic structures that form the core of many pharmaceutical agents. The presence of multiple reactive sites—the α-bromo group, the two carbonyl groups, and the ester functionality—allows for a variety of chemical transformations.

Theoretically, this compound could participate in several key reactions for the construction of pharmaceutical intermediates:

Hantzsch Pyridine Synthesis: This multicomponent reaction typically involves a β-ketoester, an aldehyde, and a nitrogen donor to form dihydropyridines, a scaffold present in drugs like amlodipine (B1666008) and nifedipine. While ethyl acetoacetate (B1235776) is the classic β-ketoester used, the structural similarity of this compound suggests its potential utility in creating substituted pyridine rings.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The α-bromo ketone functionality within this compound makes it a potential substrate for the synthesis of substituted thiazole rings, which are important pharmacophores found in various therapeutic agents.

Pyrimidine (B1678525) Synthesis: Pyrimidines are fundamental components of nucleosides and are prevalent in antiviral and anticancer drugs. The synthesis of the pyrimidine ring often involves the condensation of a β-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. The β-ketoester portion of this compound could theoretically be employed in such cyclization reactions.

Despite this theoretical potential, a thorough search of scientific databases and chemical literature did not yield specific, documented examples of this compound being used as a key intermediate in the synthesis of named pharmaceutical compounds. The research focus appears to be on other, more readily available or perhaps more reactive, α-bromo-β-keto esters.

Due to the lack of specific research findings, a data table detailing its application in pharmaceutical synthesis cannot be generated at this time.

Spectroscopic Characterization and Computational Investigations of Ethyl 2 Bromo 3 Oxohexanoate

Advanced Spectroscopic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for elucidating the connectivity and chemical environment of atoms within a molecule. For Ethyl 2-bromo-3-oxohexanoate, the expected NMR signals would provide key structural information.

1H NMR: The proton spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the methine proton at the α-position (C2), and the protons of the propyl group at the C4, C5, and C6 positions. The chemical shift of the α-proton would be significantly influenced by the adjacent bromine atom and the two carbonyl groups.

13C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and ketone), the carbon bearing the bromine atom (C2), the carbons of the ethyl group, and the carbons of the propyl chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A hypothetical 1H and 13C NMR data table based on known chemical shift ranges for similar functional groups is presented below.

1H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
δ 4.5-5.0Doublet1HCH(Br)
δ 4.2-4.4Quartet2HOCH2CH3
δ 2.8-3.0Triplet2HCH2CO
δ 1.6-1.8Sextet2HCH2CH2CO
δ 1.2-1.4Triplet3HOCH2CH3
δ 0.9-1.1Triplet3HCH2CH3
13C NMR Predicted Chemical Shift (ppm) Assignment
δ 195-205Ketone C=O
δ 165-175Ester C=O
δ 60-65OCH2CH3
δ 45-55CH(Br)
δ 40-45CH2CO
δ 15-20CH2CH2CO
δ 10-15OCH2CH3
δ 10-15CH2CH3

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C8H13BrO3), the molecular weight is approximately 236.00 g/mol for the 79Br isotope and 238.00 g/mol for the 81Br isotope, leading to a characteristic M and M+2 isotopic pattern. nih.gov Key fragmentation pathways would likely involve the loss of the ethoxy group, the bromine atom, and cleavage of the carbon-carbon bonds adjacent to the carbonyl groups.

X-ray Crystallography of Derivatives: Direct X-ray crystallographic analysis of this compound may be challenging if the compound is a liquid or difficult to crystallize. However, conversion of the molecule into a solid derivative could allow for single-crystal X-ray diffraction studies. This technique would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemical relationships.

Quantum Chemical Studies on Electronic Structure and Bonding Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can offer profound insights into the electronic structure and bonding of this compound. These studies can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxygen and bromine atoms, while the LUMO would be centered on the carbonyl carbons.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding within the molecule, including hybridization, bond orders, and charge distribution. This would reveal the polarization of the C-Br and C=O bonds, which is critical for understanding its reactivity.

Computational Parameter Predicted Information
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
NBO ChargesAtomic charge distribution and bond polarity

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be employed to predict the reactivity of this compound and to investigate the mechanisms of its reactions.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups would exhibit negative electrostatic potential, making them susceptible to attack by electrophiles, while the carbonyl carbons would show positive potential, indicating their electrophilic nature.

Transition State Theory: By calculating the energies of reactants, products, and transition states, computational models can predict the activation barriers and reaction rates for various transformations involving this compound. This is particularly useful for understanding the regioselectivity and stereoselectivity of its reactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful tools for predicting spectroscopic parameters and exploring the conformational landscape of molecules.

Prediction of NMR Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. Comparing these predicted spectra with experimental data can aid in the definitive assignment of signals and confirm the proposed structure.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to calculate the relative energies of these conformers and to identify the most stable (lowest energy) structures. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. The presence of the bulky bromine atom and the polar carbonyl groups will significantly influence the conformational preferences around the C2-C3 bond.

Conclusions and Future Research Directions in Ethyl 2 Bromo 3 Oxohexanoate Chemistry

Summary of Key Synthetic Achievements and Reactivity Patterns

The primary synthetic route to Ethyl 2-bromo-3-oxohexanoate involves the selective α-bromination of the parent β-keto ester, ethyl 3-oxohexanoate (B1246410). A notable achievement in this area is the development of highly regioselective bromination methods. One such efficient and synthetically useful methodology utilizes molecular bromine catalyzed by phosphorus. This approach offers excellent yields and chemical selectivity under relatively mild conditions, representing a significant advancement over less selective traditional methods.

The reactivity of this compound is largely dictated by the presence of the electrophilic α-carbon, which is activated by both the adjacent keto and ester groups, and the good leaving group ability of the bromide. This makes it a prime substrate for nucleophilic substitution reactions. Furthermore, its structure is conducive to the formation of various heterocyclic compounds, a cornerstone of medicinal chemistry. While specific examples detailing the full scope of its reactivity remain an area of active investigation, the broader class of α-bromo β-keto esters is known to participate in a variety of transformations, including the synthesis of substituted furans and pyrazoles.

Below is a summary of key synthetic and reactivity data:

Aspect Details Significance
Synthesis Regioselective α-bromination of ethyl 3-oxohexanoate.Provides a reliable and high-yielding route to the target compound.
Reactivity Susceptible to nucleophilic attack at the α-carbon.Enables the introduction of a wide range of functional groups.
Applications Precursor for the synthesis of heterocyclic compounds.Highlights its utility in constructing complex molecular scaffolds.

Emerging Methodologies for Enhanced Selectivity and Efficiency

Recent advancements in synthetic organic chemistry are paving the way for more selective and efficient methods for the synthesis and transformation of α-bromo β-keto esters like this compound. The development of stereoselective reactions is a particularly important frontier. Chiral catalysts, for instance, hold the promise of controlling the stereochemistry of reactions involving this prochiral molecule, leading to the synthesis of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.

Catalytic asymmetric methodologies, such as asymmetric Henry reactions catalyzed by chiral copper(II) complexes, showcase the potential to achieve high levels of stereocontrol in reactions involving related substrates. While not yet specifically applied to this compound in published literature, these emerging strategies offer a clear path toward enhancing its synthetic utility. The exploration of novel catalytic systems, including organocatalysis and photocatalysis, could also lead to milder reaction conditions, improved yields, and reduced environmental impact.

Exploration of Untapped Reactivity and Novel Transformation Pathways

Beyond its established reactivity, this compound possesses untapped potential for novel chemical transformations. The presence of multiple reactive sites allows for the possibility of cascade reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and a significant increase in molecular complexity. For instance, carefully chosen reaction conditions could trigger a sequence of nucleophilic attack followed by an intramolecular cyclization, providing rapid access to complex heterocyclic systems.

Furthermore, the application of modern synthetic techniques, such as flow chemistry, could unlock new reaction pathways that are not accessible under traditional batch conditions. The precise control over reaction parameters offered by flow systems can enhance selectivity, improve safety, and facilitate the scale-up of reactions involving this versatile intermediate. Investigating its behavior in multicomponent reactions, where three or more reactants combine in a single step, is another promising avenue for discovering novel transformations and building molecular diversity.

Interdisciplinary Research Opportunities and Perspectives for Compound Discovery

The unique structural features of this compound position it as a valuable tool in interdisciplinary research, particularly in the realms of drug discovery and materials science. In medicinal chemistry, it can serve as a key building block for the synthesis of novel heterocyclic compounds with potential biological activity. The ability to introduce diverse substituents via nucleophilic displacement of the bromide allows for the creation of libraries of compounds for high-throughput screening against various therapeutic targets.

In the field of materials science, while direct applications of this compound are not yet established, related metal alkanoates have found use as precursors for the synthesis of advanced materials. The potential for this compound to act as a ligand for metal complexes or as a monomer in polymerization reactions warrants exploration. Such research could lead to the development of new materials with tailored electronic, optical, or mechanical properties. The convergence of synthetic chemistry with computational modeling will also be crucial in predicting the reactivity of this compound and designing novel molecules with desired functions, accelerating the pace of discovery in both medicine and materials.

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-3-oxohexanoate, and how can their efficiencies be optimized?

  • Methodological Answer : this compound is typically synthesized via bromination of ethyl 3-oxohexanoate using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). Optimization involves:
  • Reagent stoichiometry : Adjusting molar ratios of the brominating agent to substrate to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) improve reaction homogeneity and yield.
  • Temperature control : Maintaining low temperatures (0–5°C) reduces thermal decomposition.
    Retrosynthetic analysis (as demonstrated for structurally similar bromo-oxo esters in ) can guide alternative pathways, such as keto-enol tautomerization followed by bromination .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H^1\text{H}-NMR : Identify characteristic peaks: ester methyl (δ1.21.4\delta \sim1.2–1.4 ppm), α-proton to the carbonyl (δ3.54.0\delta \sim3.5–4.0 ppm), and brominated β-carbon protons (δ4.55.0\delta \sim4.5–5.0 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (1730cm1\sim 1730 \, \text{cm}^{-1}) and ketone (1700cm1\sim 1700 \, \text{cm}^{-1}) stretches.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z222(C8H13BrO3+)m/z \, 222 \, (\text{C}_8\text{H}_{13}\text{BrO}_3^+) and fragmentation patterns (e.g., loss of CO2Et\text{CO}_2\text{Et}) validate the structure.
    Purity is assessed via HPLC with a C18 column and UV detection (λ=210nm\lambda = 210 \, \text{nm}) to quantify residual reactants .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The β-bromo and α-keto groups create competing electronic effects:
  • Steric hindrance : The hexanoate chain limits nucleophilic attack at the β-carbon.
  • Electronic effects : The electron-withdrawing ketone group stabilizes the transition state but reduces nucleophilic accessibility.
    Experimental design should compare reaction rates with varying nucleophiles (e.g., NH3\text{NH}_3 vs. PhSH\text{PhSH}) in polar vs. nonpolar solvents. Computational studies (DFT) can model charge distribution and transition-state geometries to explain observed selectivity .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer :
  • Cross-validation : Use multiple computational methods (e.g., DFT, MP2) to assess reaction pathways. Compare with kinetic isotope effects (KIEs) from labeled substrates.
  • Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to identify discrepancies.
  • Experimental controls : Replicate reactions under inert atmospheres to exclude oxidation byproducts.
    For example, if computational models predict faster SN2\text{S}_\text{N}2 kinetics than observed experimentally, steric effects or solvent coordination (neglected in simulations) may explain the gap .

Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for heterocyclic synthesis?

  • Methodological Answer : The compound’s electrophilic β-carbon participates in MCRs like the Biginelli reaction. Example workflow:
  • Substrate screening : Combine with thiourea and aldehydes under acidic conditions.
  • Mechanistic probing : Use 13C^{13}\text{C}-labeled this compound to track cyclization steps via NMR.
  • Yield optimization : Apply DOE (Design of Experiments) to variables (catalyst loading, temperature) and analyze via ANOVA .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing contradictory kinetic data in this compound reactions?

  • Methodological Answer :
  • Error analysis : Calculate standard deviations across triplicate runs to distinguish experimental noise from systemic errors.
  • Multivariate regression : Identify confounding variables (e.g., moisture content, trace metals) affecting reproducibility.
  • Bayesian inference : Model posterior probability distributions for rate constants, incorporating prior data from similar bromoesters.
    For instance, outlier data points in Arrhenius plots may indicate unaccounted side reactions, necessitating GC-MS profiling of byproducts .

Applications in Advanced Systems

Q. How can this compound be integrated into polymer-supported synthesis for controlled drug delivery?

  • Methodological Answer :
  • Polymer design : Graft the compound onto ethyl cellulose (EC) or PLGA matrices via ester linkages.
  • Release kinetics : Monitor hydrolysis rates (pH 7.4 vs. 5.5) using UV-Vis spectroscopy.
  • Bioactivity assays : Test cytotoxicity of released fragments (e.g., brominated metabolites) on cell lines.
    Such methodologies align with polymer-drug conjugate studies in , though direct applications require empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.